molecular formula C8H6F2IN3 B12961660 2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine

2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine

Katalognummer: B12961660
Molekulargewicht: 309.05 g/mol
InChI-Schlüssel: YRNXJQTURXBEPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that contains both fluorine and iodine atoms. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable scaffold in drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine typically involves the functionalization of imidazo[1,2-b]pyridazine scaffolds. One common method is a two-step one-pot synthesis that involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles . The reaction conditions often require the use of transition metal catalysts and specific reagents to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, further modulating the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine is unique due to its combination of a difluoromethyl group and an iodine atom, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C8H6F2IN3

Molekulargewicht

309.05 g/mol

IUPAC-Name

2-(difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H6F2IN3/c1-4-7(8(9)10)12-6-3-2-5(11)13-14(4)6/h2-3,8H,1H3

InChI-Schlüssel

YRNXJQTURXBEPG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C2N1N=C(C=C2)I)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.